molecular formula C7H6ClN3O B15214414 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No.: B15214414
M. Wt: 183.59 g/mol
InChI Key: GVPQFGLLBPHMMY-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a pyridazine ring. The presence of a chlorine atom at the 7th position and a keto group at the 2nd position further defines its chemical properties. Pyridazinone derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is unique due to its specific fused ring structure and the presence of a chlorine atom at the 7th position.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-3,4-dihydropyrimido[1,2-b]pyridazin-2-one

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-2H,3-4H2

InChI Key

GVPQFGLLBPHMMY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC1=O)C=CC(=N2)Cl

Origin of Product

United States

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